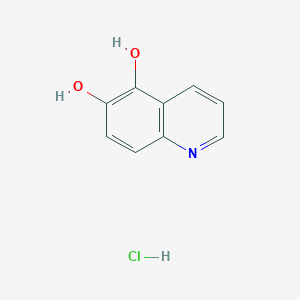

Quinoline-5,6-diolhydrochloride

Description

BenchChem offers high-quality Quinoline-5,6-diolhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-5,6-diolhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinoline-5,6-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.ClH/c11-8-4-3-7-6(9(8)12)2-1-5-10-7;/h1-5,11-12H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJRPDCDHRCBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)O)N=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Quinoline-5,6-diol Hydrochloride for Advanced Research

Abstract

This document provides a comprehensive technical overview of Quinoline-5,6-diol hydrochloride, a heterocyclic aromatic compound of significant interest to the scientific community. We will delve into its fundamental chemical properties, including its precise molecular formula and weight, alongside a discussion of its synthesis, biological relevance, and practical applications in research and development. This guide is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing validated protocols for its use.

Core Compound Identity and Physicochemical Properties

Quinoline-5,6-diol is a derivative of quinoline, a bicyclic heterocyclic aromatic compound.[1] The hydrochloride salt form enhances its stability and handling properties for laboratory use. The foundational step in any rigorous scientific investigation is the precise characterization of the molecule of interest.

The molecular formula for the base compound, Quinoline-5,6-diol, is C₉H₇NO₂.[2] When protonated with hydrochloric acid (HCl), an HCl molecule is added. Therefore, the molecular formula for Quinoline-5,6-diol hydrochloride is C₉H₇NO₂·HCl .

The molecular weight is calculated from the constituent atoms:

-

Quinoline-5,6-diol (C₉H₇NO₂): 161.16 g/mol .[2]

-

Hydrochloric Acid (HCl): 36.46 g/mol .

Thus, the molecular weight of Quinoline-5,6-diol hydrochloride is 197.62 g/mol .

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇NO₂·HCl | Calculated |

| Molecular Weight | 197.62 g/mol | Calculated |

| Base Compound Formula | C₉H₇NO₂ | [2] |

| Base Compound MW | 161.16 g/mol | [2] |

| Appearance | Expected to be a solid powder or crystalline material | General knowledge |

| Solubility | Predicted to have low solubility in non-polar solvents, with moderate to good solubility in polar aprotic solvents like DMSO and DMF. Aqueous solubility is likely pH-dependent. | [3] |

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several named reactions providing routes to the core quinoline scaffold.[4][5] Common methods include the Skraup, Friedlander, and Pfitzinger syntheses.[4][5]

A plausible and efficient laboratory-scale synthesis of Quinoline-5,6-diol hydrochloride involves a multi-step process, often starting from a more readily available substituted quinoline precursor. For instance, a common strategy involves the reduction of a nitro-substituted precursor followed by salt formation.[6]

Expert Rationale: The choice of a specific synthetic route is dictated by factors such as starting material availability, desired purity, scalability, and safety. For research purposes, a route that offers high purity and unambiguous characterization is paramount. The final salt formation step is critical; treating the free base with concentrated hydrochloric acid ensures the formation of the stable dihydrochloride salt, which often improves solubility in polar solvents suitable for biological assays.[6]

Workflow for Synthesis and Purification

The following diagram outlines a generalized workflow for the synthesis and quality control of Quinoline-5,6-diol HCl.

Caption: A generalized workflow for the synthesis and quality control of Quinoline-5,6-diol HCl.

Biological Significance and Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[7][8][9]

Derivatives of quinoline have been investigated for their ability to inhibit various enzymes, particularly those involved in critical cellular processes like DNA repair and cell signaling.[10][11] For example, certain quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs) and enzymes in the base excision repair (BER) pathway.[11]

Notably, research has focused on developing inhibitors for the DNA repair enzyme Polynucleotide Kinase/Phosphatase (PNKP). Inhibition of PNKP can sensitize cancer cells to DNA-damaging agents like ionizing radiation or certain chemotherapeutics.[10] This strategy is particularly promising in cancers with specific genetic vulnerabilities, a concept known as "synthetic lethality."[10] While specific studies on Quinoline-5,6-diol itself are not as prevalent, its structural similarity to other biologically active quinolines makes it a compound of interest for screening and development as a potential enzyme inhibitor.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This section provides a detailed, self-validating protocol for assessing the inhibitory potential of Quinoline-5,6-diol HCl against a target enzyme, such as PNKP.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Quinoline-5,6-diol HCl against a target enzyme.

Materials:

-

Quinoline-5,6-diol HCl

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Target enzyme (e.g., recombinant human PNKP)

-

Assay Buffer (specific to the enzyme)

-

Substrate (e.g., fluorescently labeled DNA oligonucleotide for PNKP)

-

96-well microplates (black, low-binding)

-

Plate reader with appropriate fluorescence detection capabilities

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution:

-

Rationale: Due to predicted limited aqueous solubility, a high-concentration stock in an organic solvent is necessary.[3] DMSO is a standard choice for its solvating power and compatibility with most biological assays at low final concentrations.

-

Accurately weigh a precise amount of Quinoline-5,6-diol HCl.

-

Dissolve in anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution. Store at -20°C, protected from light.

-

-

Serial Dilution Preparation:

-

Rationale: A serial dilution series is required to generate a dose-response curve from which the IC₅₀ can be calculated.

-

In a separate 96-well plate or microcentrifuge tubes, perform a serial dilution of the 10 mM stock solution in DMSO. A typical 10-point, 3-fold dilution series is recommended to span a wide concentration range.

-

-

Assay Reaction Setup:

-

Rationale: The order of addition is critical to ensure the inhibitor can interact with the enzyme before the reaction is initiated by the substrate.

-

Add Assay Buffer to all wells of the black 96-well microplate.

-

Transfer a small, equal volume (e.g., 1 µL) from each dilution of the compound stock into the assay wells. Include "DMSO only" wells as a negative control (0% inhibition) and wells with a known potent inhibitor as a positive control.

-

Add the target enzyme to all wells (except for a "no enzyme" background control) and incubate for 15-30 minutes at the optimal temperature. This pre-incubation allows the compound to bind to the enzyme.

-

-

Initiation and Measurement:

-

Rationale: The reaction is started by adding the substrate. Kinetic or endpoint readings are taken to measure enzyme activity.

-

Initiate the reaction by adding the enzyme's substrate to all wells.

-

Immediately place the plate in the plate reader. Measure the fluorescence signal at regular intervals (kinetic assay) or after a fixed incubation period (endpoint assay).

-

-

Data Analysis:

-

Rationale: A non-linear regression analysis of the dose-response data provides a robust calculation of the IC₅₀ value.

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Normalize the data by setting the average of the negative control (DMSO only) wells to 100% activity and the positive control to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

-

Logical Flow for IC₅₀ Determination

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. iipseries.org [iipseries.org]

- 6. quinoline-5,6-diamine dihydrochloride (41583-03-3) for sale [vulcanchem.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

An In-Depth Technical Guide to Quinoline-5,6-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,6-diol hydrochloride, a heterocyclic aromatic compound, is a member of the quinoline family, a class of compounds that has garnered significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key structural motif in a wide range of biologically active molecules, both from natural sources and synthetic origins. The presence of hydroxyl groups at the 5 and 6 positions of the quinoline ring system in this particular derivative imparts unique electronic and chemical properties, making it a valuable building block and a subject of investigation for various therapeutic applications. This technical guide provides a comprehensive overview of quinoline-5,6-diol hydrochloride, including its chemical identity, synthesis, physicochemical properties, and its relevance in the field of drug discovery.

Chemical Identity: IUPAC Name and Synonyms

The accurate identification of a chemical entity is paramount for scientific communication and research. The systematic name for the hydrochloride salt of 5,6-quinolinediol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is quinoline-5,6-diol hydrochloride .

The base compound, 5,6-quinolinediol, is also known by its systematic name, Quinoline-5,6-diol [1]. While specific synonyms for the hydrochloride salt are not widely documented, it may be referred to in literature and commercial sources by variations of its systematic name or by a designated product code.

Table 1: Chemical Identification

| IUPAC Name | quinoline-5,6-diol hydrochloride |

| Synonyms (for base) | 5,6-Quinolinediol[1] |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| CAS Number | 2287290-48-4[2] |

Synthesis of Quinoline-5,6-diol Hydrochloride

A potential synthetic pathway could involve the following conceptual steps:

Figure 1: Conceptual synthetic workflow for Quinoline-5,6-diol Hydrochloride.

Hypothetical Synthesis Protocol:

A more specific, albeit generalized, approach for the synthesis of a dihydroxyquinoline derivative could be adapted from the synthesis of 5,6-diaminoquinoline[5]. This would involve the following key transformations:

-

Ring Formation: A suitable aniline precursor, such as 3,4-dimethoxyaniline, could be subjected to a Skraup reaction with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to form 5,6-dimethoxyquinoline. The Skraup reaction is a classic method for quinoline synthesis, though it can be highly exothermic[5].

-

Demethylation to Form the Diol: The resulting 5,6-dimethoxyquinoline would then undergo demethylation to yield 5,6-quinolinediol. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

-

Formation of the Hydrochloride Salt: Finally, the purified 5,6-quinolinediol would be dissolved in a suitable solvent, such as anhydrous ethanol or diethyl ether, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The quinoline-5,6-diol hydrochloride would then precipitate out of the solution and could be collected by filtration and dried.

It is crucial to note that the reaction conditions for each step would need to be carefully optimized to maximize yield and purity.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. While specific experimental data for quinoline-5,6-diol hydrochloride is limited, we can infer some of its properties based on its structure and data from related compounds. The presence of the hydroxyl groups and the hydrochloride salt form will significantly influence its solubility and polarity.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Likely a high-melting solid | The hydrochloride salt and the potential for intermolecular hydrogen bonding would contribute to a stable crystal lattice. |

| Solubility | Soluble in water and polar protic solvents (e.g., ethanol, methanol). Sparingly soluble to insoluble in non-polar organic solvents. | The hydrochloride salt form increases aqueous solubility. The hydroxyl groups can participate in hydrogen bonding with polar solvents[6]. |

| pKa | The quinoline nitrogen will be protonated at physiological pH. The hydroxyl groups will have pKa values typical of phenols. | The basicity of the quinoline nitrogen and the acidity of the phenolic hydroxyl groups will determine the ionization state at different pH values. |

| LogP | Lower than the parent quinoline due to the hydrophilic hydroxyl groups. | The hydroxyl groups increase the polarity of the molecule, reducing its lipophilicity. |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-donating effect of the hydroxyl groups. The proton on the nitrogen will likely be broadened and may exchange with solvent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbons bearing the hydroxyl groups (C-5 and C-6) will be shifted downfield due to the deshielding effect of the oxygen atoms. Predicted ¹³C NMR data for quinoline hydrochloride can be found in chemical databases[10].

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups and the N-H stretch of the protonated quinoline nitrogen. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺ of the free base (5,6-quinolinediol) and fragmentation patterns characteristic of the quinoline ring system.

Mechanism of Action and Biological Relevance

The biological activities of quinoline derivatives are diverse and often depend on their substitution patterns[11][12]. Dihydroxylated quinolines, in particular, have been investigated for their potential as bioactive molecules. The 5,6-dihydroxy substitution pattern is of interest as it can be found in neuroactive compounds and can be susceptible to oxidation, potentially leading to the formation of reactive quinone species.

The mechanism of action of quinoline derivatives can be multifaceted, and for 5,6-quinolinediol, it may involve:

-

Enzyme Inhibition: The dihydroxy-substituted quinoline scaffold could act as an inhibitor of various enzymes. For instance, some quinoline derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial replication[13].

-

Redox Cycling: The 5,6-diol moiety can potentially undergo oxidation to form a quinone, which can participate in redox cycling and generate reactive oxygen species (ROS). This property is a double-edged sword, as it can be harnessed for anticancer activity but may also lead to cellular toxicity.

-

Metal Chelation: The presence of the nitrogen atom and the adjacent hydroxyl groups may allow for the chelation of metal ions, which can be a crucial aspect of the biological activity of some quinoline derivatives.

The relevance of 5,6-quinolinediol in drug development is underscored by the broad spectrum of activities exhibited by the quinoline class of compounds, including anticancer, antibacterial, antifungal, and antimalarial properties[14].

Figure 2: Potential mechanisms of action for Quinoline-5,6-diol.

Experimental Protocols for In Vitro Evaluation

To assess the biological activity of quinoline-5,6-diol hydrochloride, a variety of in vitro assays can be employed. The following are generalized protocols that can be adapted for this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cell lines[15][16][17].

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of quinoline-5,6-diol hydrochloride in cell culture medium. Add the compound solutions to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism[18].

-

Compound Dilution: Prepare a series of twofold dilutions of quinoline-5,6-diol hydrochloride in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

-

Inoculation: Add the bacterial suspension to each well of the plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

Quinoline-5,6-diol hydrochloride represents a valuable chemical entity for researchers and drug development professionals. Its quinoline core, substituted with hydroxyl groups, provides a platform for further chemical modification and exploration of its biological activities. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its identity, potential synthesis, predicted properties, and its relevance in the broader context of quinoline chemistry and medicinal applications. Further research is warranted to fully elucidate the properties and therapeutic potential of this and related dihydroxylated quinoline derivatives.

References

- Smolecule. (2026).

- Benchchem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.

- Benchchem. (2025). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide. Benchchem.

- Chemos GmbH&Co.KG. (2019).

- The Royal Society of Chemistry. (2018).

- Benchchem. (2025).

- Benchchem. (2025).

- Sinocure Chemical Group. (2024, October 17).

- BLD Pharm. 578-67-6|5-Hydroxyquinoline.

- Benchchem. (2025). Essential Safety and Operational Guide for Handling Ethyl-quinolin-3-ylmethyl-amine.

- Santa Cruz Biotechnology. Quinoline Yellow.

- Bio-Rad Labor

- New syntheses of 5,6- and 7,8-diaminoquinolines. (n.d.). PMC - NIH.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PMC.

- Unique biological properties and molecular mechanism of 5,6-bridged quinolones. (2003, August 15). PubMed.

- 5,6-QUINOLINEDIOL. (n.d.). gsrs.

- 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0260494). (n.d.). NP-MRD.

- QUINOLINE HYDROCHLORIDE(530-64-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. (n.d.). PMC.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Quinolin-5-ol | C9H7NO | CID 135441757. (n.d.). PubChem - NIH.

- 5,6-QUINOLINEDIOL. (n.d.). Inxight Drugs.

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIV

- 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.).

- 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0320561). (n.d.). NP-MRD.

- Quinoline. (n.d.). NIST WebBook.

- Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based pl

- 5,6-Dihydroquinoline | C9H9N | CID 12318317. (n.d.). PubChem - NIH.

- 5,6-Dihydroquinoline-5,6-diol | C9H9NO2 | CID 187632. (n.d.). PubChem.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals.

- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Quinoline. (n.d.). NIST WebBook - National Institute of Standards and Technology.

- Benchchem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

- synthesis of quinoline derivatives and its applic

- Preparation and Properties of Quinoline. (n.d.).

- Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (2025, August 8). Request PDF.

- The Physical and Chemical Properties of Quinoline. (n.d.).

- CAS 34006-16-1: 8-Quinolinethiol, hydrochloride (1:1). (n.d.). CymitQuimica.

- Benchchem. (2025). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.

- 64165-35-1 | 5-Chloroquinolin-6-ol. (n.d.). ChemScene.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 578-67-6|5-Hydroxyquinoline|BLD Pharm [bldpharm.com]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. iipseries.org [iipseries.org]

- 5. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. QUINOLINE HYDROCHLORIDE(530-64-3) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Unique biological properties and molecular mechanism of 5,6-bridged quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.smolecule.com [pdf.smolecule.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of Quinoline-5,6-diol derivatives

Title: Biological Activity of Quinoline-5,6-diol Derivatives: From Metabolic Intermediates to Therapeutic Scaffolds

Executive Summary The quinoline-5,6-diol moiety represents a specialized subclass of the quinoline scaffold, distinct from the more common 8-hydroxyquinoline or quinoline-5,8-dione derivatives. Characterized by an ortho-dihydroxy (catechol-like) substitution pattern, this scaffold possesses unique redox properties and metal-chelating capabilities. While often identified as a transient metabolic intermediate of quinoline, stable derivatives have emerged as potent pharmacophores in oncology (via redox cycling and DNA intercalation) and microbiology (as siderophore components like Pyoverdine). This technical guide synthesizes the structural activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for evaluating these compounds.

Structural & Mechanistic Foundation

The biological activity of quinoline-5,6-diol is governed by two primary chemical behaviors: Redox Cycling and Metal Chelation .

The Diol-Quinone Redox Shuttle

Unlike the 5,8-isomers which form para-quinones, the 5,6-diol oxidizes to form a 5,6-quinolinequinone (ortho-quinone). This conversion is often spontaneous at physiological pH or catalyzed by intracellular oxidoreductases.

-

Mechanism: The diol undergoes two-electron oxidation to the quinone, generating reactive oxygen species (ROS) such as superoxide anions (

) and hydrogen peroxide ( -

Toxicity: The electrophilic ortho-quinone can covalently bind to cellular nucleophiles (thiol groups on proteins/glutathione), leading to enzyme inactivation and cell death.

Metal Chelation (Siderophore Mimicry)

The vicinal hydroxyl groups at positions 5 and 6 provide a bidentate ligand site analogous to catechol. This structure is the functional core of Pyoverdines , the primary siderophores secreted by Pseudomonas species to scavenge iron.[1] Derivatives mimicking this structure can act as:

-

Iron Chelators: Depriving cancer cells or bacteria of essential iron.

-

Trojan Horses: Facilitating the uptake of antibiotic conjugates via bacterial iron transport systems.

Therapeutic Applications & Bioactivity[2][3][4]

Anticancer Activity: The "Redox-Warhead"

Synthetic derivatives, particularly benzo[h]quinoline-5,6-diones and their metal complexes, exhibit potent cytotoxicity.

-

Iridium(III) Complexes: Recent studies utilize benzo[h]quinoline-5,6-dione as a

-expansive ligand in Ir(III) half-sandwich complexes. These act as photosensitizers in Photodynamic Therapy (PDT), generating singlet oxygen ( -

Topoisomerase Inhibition: Planar 5,6-heterocyclic analogs intercalate into DNA, stabilizing the cleavable complex of Topoisomerase I/II, leading to DNA strand breaks.

Antimicrobial Activity: The Pyoverdine Connection

The 5,6-dihydroxyquinoline moiety is the fluorophore and iron-binding unit of pyoverdine.[1]

-

Mechanism: In Pseudomonas fluorescens, the enzyme PvdO catalyzes the oxidation of a precursor to form the 5,6-dihydroxyquinoline ring.[1]

-

Antibacterial Strategy: Synthetic analogs (e.g., 5,6-dehydrokawaine derivatives) disrupt bacterial iron homeostasis or membrane integrity.

Neuroprotection vs. Neurotoxicity

-

Dual Nature: While the catechol moiety suggests potential as a radical scavenger (neuroprotection), the rapid oxidation to the quinone can promote oxidative stress (neurotoxicity). This dichotomy mirrors dopamine toxicity, where the catecholamine oxidizes to an aminochrome.

Quantitative Activity Data

Table 1: Comparative Biological Activity of Selected Derivatives

| Compound Class | Derivative Type | Target / Mechanism | Activity Metric (IC50 / MIC) | Reference |

| Metal Complex | Ir(III)-benzo[h]quinoline-5,6-dione | A549 Lung Cancer (PDT) | IC50: ~0.5 µM (Light) / >50 µM (Dark) | [1] |

| Natural Product | 5,6-dehydrokawaine | V. cholerae (Antibacterial) | MIC: 219.3 µg/mL | [2] |

| Metabolite | 5,6-dihydroxyquinoline | Rat Liver Microsomes (Toxicity) | N/A (Metabolic Intermediate) | [3] |

| Siderophore | Pyoverdine (5,6-diol core) | Iron Transport (Pseudomonas) | Kd (Fe3+): ~10^32 M^-1 | [4] |

Visualization: Redox Cycling & Signaling Pathways

The following diagram illustrates the metabolic activation of Quinoline-5,6-diol and its downstream effects on cell viability.

Caption: Figure 1. The central redox shuttle of Quinoline-5,6-diol. The compound oscillates between the catechol (diol) and ortho-quinone (dione) forms, driving ROS production, protein alkylation, and metal chelation.

Experimental Protocols

To validate the activity of novel 5,6-diol derivatives, the following protocols are recommended. These are designed to distinguish between general cytotoxicity and specific redox/chelation mechanisms.

Protocol A: Assessment of Redox Cycling (NBT Assay)

Purpose: To quantify the ability of the derivative to generate superoxide anions via redox cycling.

-

Reagents: Nitroblue Tetrazolium (NBT, 1 mg/mL), Xanthine (0.1 mM), Xanthine Oxidase (0.05 U/mL).

-

Preparation: Dissolve the quinoline-5,6-diol derivative in DMSO (Stock 10 mM). Dilute to 10–100 µM in Phosphate Buffer (pH 7.4).

-

Reaction: Mix derivative solution with NBT. Initiate reaction by adding Xanthine/Xanthine Oxidase (source of electrons to prime the cycle).

-

Measurement: Monitor absorbance at 560 nm every 2 minutes for 30 minutes.

-

Control: Use Superoxide Dismutase (SOD) as a negative control; if SOD inhibits the signal, the ROS generated is specifically superoxide.

Protocol B: Iron Chelation Capacity (CAS Assay)

Purpose: To determine siderophore-like activity.

-

Reagents: Chrome Azurol S (CAS), Iron(III) chloride, Hexadecyltrimethylammonium bromide (HDTMA).

-

CAS Solution: Mix 60.5 mg CAS in 50 mL water with 10 mL Fe solution (1 mM FeCl3 in 10 mM HCl) and 40 mL HDTMA solution (72.9 mg in 40 mL). Result is a dark blue solution.

-

Assay: Add 100 µL of derivative (various concentrations) to 100 µL of CAS reagent in a 96-well plate.

-

Readout: Measure absorbance at 630 nm after 1 hour.

-

Interpretation: A color change from blue to orange indicates iron removal from the CAS-Fe complex, confirming strong chelation.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Standard validation for anticancer potential.

-

Cell Lines: A549 (Lung), MCF-7 (Breast), and MRC-5 (Normal Fibroblasts for selectivity).

-

Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

-

Treatment: Add derivative (0.1 – 100 µM) for 48h.

-

Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Future Perspectives & Optimization

The 5,6-diol scaffold is underutilized compared to the 8-hydroxy analog. Future optimization should focus on:

-

Blocking Metabolic Conjugation: The 5,6-diol is rapidly glucuronidated in vivo. Capping the hydroxyls with hydrolyzable esters (prodrug strategy) could improve bioavailability.

-

Targeting NQO1: Similar to 5,8-diones, the 5,6-diones are substrates for NQO1 (DT-diaphorase). Designing derivatives that are specific substrates for NQO1 (overexpressed in tumors) could lead to tumor-selective redox cycling.

References

-

Ir(III) Half-Sandwich Photosensitizers with a π-Expansive Ligand for Efficient Anticancer Photodynamic Therapy. Journal of Medicinal Chemistry. (2024).

-

Antibacterial and antioxidant activity of 5,6-dehydrokawaine compound from Alpinia malaccensis seeds. ResearchGate. (2024).

-

Toxicological Review of Quinoline. U.S. Environmental Protection Agency. (2001).

-

PvdO is required for the oxidation of dihydropyoverdine as the last step of fluorophore formation in Pseudomonas fluorescens. Journal of Biological Chemistry. (2016).

-

Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry. (2012).

Sources

The 5,6-Dihydroxyquinoline Scaffold: A Technical Guide

The 5,6-dihydroxyquinoline (5,6-DHQ) scaffold represents a "Janus-faced" moiety in medicinal chemistry: it is at once a privileged structure for metal chelation and a reactive pharmacophore capable of potent redox cycling. While its isomer, 8-hydroxyquinoline, dominates the literature on metal-protein attenuating compounds (MPACs), the 5,6-DHQ core offers distinct electronic properties driven by its catechol functionality fused to the pyridine ring.

This guide details the chemical behavior, synthetic access, and therapeutic utility of the 5,6-DHQ scaffold, emphasizing its role as a siderophore mimic and its complex toxicology profile in antimalarial pharmacology.

Executive Summary: The Redox-Chelation Duality

The 5,6-dihydroxyquinoline core is defined by two adjacent hydroxyl groups at the 5 and 6 positions of the quinoline ring. This configuration creates a catechol moiety , which imparts two critical functionalities:

-

Bidentate Metal Chelation: High affinity for Fe(III), Cu(II), and Zn(II), making it a candidate for siderophore-drug conjugates and neuroprotective agents.

-

Redox Cycling: The scaffold readily oxidizes to the ortho-quinone (quinoline-5,6-dione), a reactive electrophile that can cycle back to the catechol via cellular reductases (e.g., NQO1), generating Reactive Oxygen Species (ROS).

Expert Insight: In drug design, this redox potential is a double-edged sword. It is the mechanism of action for the gametocytocidal activity of primaquine metabolites but also the driver of hemolytic toxicity in G6PD-deficient patients. Successful deployment of this scaffold requires tuning the redox potential to favor specific cellular environments (e.g., the parasite food vacuole or the bacterial periplasm).

Chemical Properties & Reactivity[1]

Electronic Structure & Tautomerism

Unlike 8-hydroxyquinoline, which forms a stable N-O chelate, 5,6-DHQ chelates metals primarily through its O,O-catechol oxygen atoms. The pyridine nitrogen remains available for protonation or additional coordination, affecting the pKa and solubility.

The Redox Futile Cycle

The toxicity and efficacy of 5,6-DHQ derivatives often stem from their ability to hijack cellular electron transport.

-

Step 1: Auto-oxidation of the catechol (5,6-DHQ) to the ortho-quinone (5,6-QQ).

-

Step 2: Reduction of 5,6-QQ by NADPH-dependent enzymes (e.g., P450 reductase).

-

Step 3: Transfer of an electron to molecular oxygen, regenerating the quinone and producing Superoxide (

).

This cycle depletes cellular NADPH and generates oxidative stress, which is lethal to Plasmodium gametocytes but potentially toxic to host erythrocytes.

Synthetic Protocol: Accessing the Core

Standard Skraup conditions often fail with free catechols due to oxidative polymerization. The robust route involves constructing the dimethoxy ether followed by global demethylation.

Phase 1: Modified Skraup Cyclization

Objective: Synthesis of 5,6-dimethoxyquinoline. Precursor: 3,4-dimethoxyaniline (Veratrylamine).

Reagents:

-

3,4-Dimethoxyaniline (1.0 eq)

-

Glycerol (3.0 eq)

-

Nitrobenzene (1.5 eq) [Oxidant]

-

Sulfuric Acid (Conc., 2.5 eq)

-

Ferrous Sulfate (0.1 eq) [Moderator][1]

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and wide-bore addition funnel, mix 3,4-dimethoxyaniline, glycerol, nitrobenzene, and ferrous sulfate.

-

Acid Addition (Critical): Add concentrated H₂SO₄ dropwise with vigorous stirring. Caution: The reaction is highly exothermic.

-

Cyclization: Heat the mixture to 140°C for 4 hours. The mixture will darken significantly.

-

Workup:

-

Cool to room temperature and pour onto crushed ice.

-

Basify to pH 10 using 50% NaOH solution.

-

Steam Distillation: Perform steam distillation to remove unreacted nitrobenzene and aniline traces.[2]

-

Extract the aqueous residue with Dichloromethane (DCM) (3x).

-

Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc) to yield 5,6-dimethoxyquinoline (pale yellow solid).

-

Phase 2: Global Demethylation

Objective: Conversion to 5,6-dihydroxyquinoline hydrobromide.

Protocol:

-

Reaction: Dissolve 5,6-dimethoxyquinoline in 48% aqueous HBr (10 mL per gram of substrate).

-

Reflux: Heat to reflux (126°C) for 12–16 hours. Monitor by TLC (the product is highly polar) or LC-MS.

-

Isolation:

-

Cool to 0°C. The hydrobromide salt often precipitates.

-

Filter and wash with cold acetone.[2]

-

Free Base Generation: Dissolve the salt in minimal water, neutralize carefully with saturated NaHCO₃ to pH 7 (avoid excess base to prevent oxidation), and filter the precipitating solid immediately.

-

-

Storage: Store under Argon at -20°C. The free base oxidizes rapidly in air to a green/black quinone polymer.

Self-Validating Checkpoints

-

NMR Validation: Disappearance of two singlet peaks at ~3.9 ppm (methoxy groups) confirms demethylation.

-

Colorimetric Check: The product should turn green/brown upon addition of dilute FeCl₃, confirming the presence of a free catechol.

Visualization: Synthesis & Mechanism[2][4]

Figure 1: Synthetic Workflow

Caption: Two-step synthesis of 5,6-dihydroxyquinoline via Skraup cyclization and HBr demethylation.

Figure 2: The Redox Futile Cycle (Mechanism of Action/Toxicity)

Caption: The "Futile Cycle" where the scaffold catalyzes the conversion of NADPH and Oxygen into ROS.

Therapeutic Applications

"Trojan Horse" Antibiotics (Siderophore Mimics)

Gram-negative bacteria (e.g., P. aeruginosa) possess robust outer membranes that exclude many antibiotics.[3]

-

Strategy: Conjugate the 5,6-DHQ scaffold to a beta-lactam or cephalosporin (analogous to Cefiderocol ).

-

Mechanism: The 5,6-DHQ moiety chelates extracellular Fe(III). The bacterium actively transports the Iron-Complex via siderophore receptors (e.g., FepA, CirA), unwittingly internalizing the antibiotic.

-

Design Note: The 5,6-isomer is often preferred over the 8-isomer here because the catecholate binding mode mimics native siderophores (like enterobactin) more closely than the N-O chelate of 8-HQ.

Neurodegeneration (MPACs)

In Alzheimer’s Disease, Cu(II) and Zn(II) accumulate in amyloid plaques, catalyzing ROS production.

-

Application: 5,6-DHQ derivatives act as Metal-Protein Attenuating Compounds (MPACs). They strip Cu/Zn from the amyloid peptide (Aβ), dissolving the plaque and preventing ROS generation.

-

Advantage: The scaffold is small and lipophilic (logP ~1.5–2.0 for methylated derivatives), allowing Blood-Brain Barrier (BBB) penetration.

Antimalarial Pharmacology

The 5,6-DHQ scaffold is the active metabolite of Primaquine responsible for killing the dormant liver stages (hypnozoites) and gametocytes of Plasmodium vivax.

-

Mechanism: The 5,6-quinone metabolite generates localized oxidative stress in the parasite, which lacks robust antioxidant defenses (catalase/superoxide dismutase) compared to the human host.

Data Summary: Comparative Properties

| Property | 5,6-Dihydroxyquinoline | 8-Hydroxyquinoline | Clinical Relevance |

| Chelation Mode | O,O-bidentate (Catechol) | N,O-bidentate | 5,6-DHQ mimics bacterial siderophores; 8-HQ is a general chelator. |

| Redox Activity | High (forms o-quinone) | Low (stable) | 5,6-DHQ generates ROS (antimalarial/toxic); 8-HQ is stable. |

| pKa (OH) | ~9.4 (1st OH), ~13.0 (2nd OH) | ~9.9 | Affects ionization at physiological pH (7.4). |

| Primary Risk | Hemolysis (G6PD deficiency) | Neurotoxicity (SMON) | Requires patient screening for G6PD status. |

References

-

Skraup Synthesis & Quinoline Chemistry: Manske, R. H. F., & Kulka, M. (1953).[4][5][6] The Skraup Synthesis of Quinolines. Organic Reactions. [6]

-

Primaquine Metabolism & 5,6-Quinone Toxicity: Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. Malaria Journal.

-

Siderophore Conjugates (Cefiderocol Analogies): Sato, T., et al. (2013). Discovery of Cefiderocol (S-649266), A Novel Siderophore-Cephalosporin Conjugate. Journal of Medicinal Chemistry.

-

Redox Cycling Mechanism: Bolchoz, L. J., et al. (2002). Primaquine-induced hemolytic anemia: formation of a hemotoxic metabolite. Journal of Pharmacology and Experimental Therapeutics.

-

Demethylation Protocols: Vogel, A. I.[7] Textbook of Practical Organic Chemistry, 5th Ed. (Standard HBr demethylation protocols for aryl methyl ethers).

Sources

An In-Depth Technical Guide to the Toxicity and Safety of Quinoline-5,6-diol Hydrochloride

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Toxicological Landscape of Quinoline Derivatives

In the realm of pharmaceutical research and chemical safety, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a comprehensive technical overview of the toxicity and safety data for quinoline-5,6-diol hydrochloride. As direct toxicological data for this specific salt is limited, this document leverages the extensive research on its parent compound, quinoline. This approach is grounded in the scientific principle that strong acid salts, such as the hydrochloride, are expected to dissociate in vivo, rendering their toxicological profile equivalent to the free base form.[1] Throughout this guide, we will delve into the mechanistic underpinnings of quinoline's toxicity, present key safety data, and provide practical, field-proven insights for handling and experimental design.

Section 1: Physicochemical Properties and Metabolic Fate

A compound's journey through a biological system is dictated by its chemical and physical properties. Quinoline is a hygroscopic, colorless liquid with a penetrating amine-like odor.[1] Its solubility in water and miscibility with polar organic solvents influence its absorption and distribution.[1]

Metabolic Activation: The Genesis of Toxicity

The toxicity of quinoline is intrinsically linked to its metabolic activation, primarily by cytochrome P450 enzymes in the liver. The metabolic process is a double-edged sword; while some pathways lead to detoxification and excretion, others generate reactive metabolites that are central to its adverse effects.

The major metabolic pathway involves the formation of 5,6-dihydroxy-5,6-dihydroquinoline.[1] Other metabolites include 2-hydroxyquinoline, 3-hydroxyquinoline, and quinoline-N-oxide.[1] While it was once hypothesized that the 5,6-epoxide of quinoline is the primary carcinogenic moiety, further studies have shown that the epoxide itself is less mutagenic than the parent compound, suggesting a more complex mechanism of toxicity.

Caption: Metabolic pathway of quinoline highlighting the formation of key metabolites and their potential fates leading to either toxicity or detoxification.

Section 2: Acute Toxicity and Hazard Classification

Acute toxicity data provides critical information for immediate handling and emergency response. Quinoline is classified as toxic if swallowed and harmful in contact with skin.[2][3]

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rat | 262 mg/kg | [2] |

| Dermal | Rat | 1377 mg/kg | [2] |

| Oral | Rat | 331 mg/kg | [4] |

| Dermal | Rabbit | 540 mg/kg | [4] |

Hazard Statements:

Section 3: Carcinogenicity - A Primary Concern

The most significant toxicological endpoint for quinoline is its carcinogenicity. It is considered likely to be carcinogenic in humans based on sufficient evidence from animal studies.[6]

Target Organ: The primary target organ for quinoline-induced carcinogenicity is the liver.[1][7][8]

Tumor Types: Chronic exposure to quinoline in rodent models has been shown to induce rare and malignant vascular tumors of the liver, specifically hemangioendotheliomas and hemangiosarcomas.[1][6][7] Increased incidences of hepatocellular carcinomas and nodular hyperplasia have also been reported.[1][7]

Dose-Response Relationship: Studies in male Sprague-Dawley rats fed a diet containing quinoline showed a significant dose-related trend in the incidence of liver hemangioendotheliomas.[1] Similar findings were observed in mice.[1]

Section 4: Genotoxicity - Unraveling the DNA Damaging Potential

Quinoline is considered to be a genotoxic compound, a property that likely contributes to its carcinogenicity.[6][7] In vitro tests have demonstrated mutagenic effects.[2] For quinoline to exert its mutagenic activity, it requires metabolic activation by CYP450 enzymes to a reactive metabolite.

Interestingly, some metabolites of quinoline, such as 5,6-dihydroxy-5,6-dihydroquinoline and 5,6-dihydro-5,6-epoxy quinoline, did not show mutagenic activity in the Salmonella typhimurium mutagenicity test and did not induce unscheduled DNA synthesis in rat hepatocytes.[1] This highlights the complexity of the metabolic pathways and the specific metabolites responsible for the genotoxic effects.

Section 5: Reproductive and Developmental Toxicity - A Data Gap

A comprehensive review of the available literature reveals a significant data gap regarding the reproductive and developmental toxicity of quinoline and its salts.[8] This lack of information is a critical consideration for risk assessment, particularly for populations of child-bearing age. The absence of such data necessitates a precautionary approach when handling this compound in a research or industrial setting.

Section 6: Human Health and Safety

Human Exposure: No epidemiological studies of cancer incidence in human populations exposed to quinoline have been identified.[1] Therefore, the risk to humans is extrapolated from animal studies.

Personal Protective Equipment (PPE) and Handling:

Given the toxicological profile of quinoline, stringent safety measures are imperative.

-

Engineering Controls: Work with quinoline-5,6-diol hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Chemical-resistant gloves must be worn.[2]

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.[9]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Ingestion: If swallowed, immediately call a poison center or doctor.[2]

-

Inhalation: Move the person to fresh air.[2]

Caption: A workflow diagram for the safe handling of quinoline-5,6-diol hydrochloride, from risk assessment to emergency procedures.

Section 7: Experimental Protocols - A Framework for Safety Assessment

For researchers investigating new quinoline derivatives or formulations, a robust toxicological assessment is crucial. Below are outlines of key experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration range at which a compound exhibits cytotoxic effects.

-

Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of quinoline-5,6-diol hydrochloride and treat the cells for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce MTT to formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess the mutagenic potential of a chemical.

-

Strain Selection: Use multiple strains of Salmonella typhimurium with different mutations in the histidine operon.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Conclusion: A Call for Continued Investigation

The available data strongly suggests that quinoline-5,6-diol hydrochloride should be handled with significant caution due to the established hepatocarcinogenicity and genotoxicity of its parent compound, quinoline. While the principle of toxicological equivalence provides a solid foundation for risk assessment, the data gap in reproductive and developmental toxicity warrants further investigation. Researchers and drug development professionals must adhere to stringent safety protocols and consider the full spectrum of potential toxicities when working with this and related compounds. The continuous pursuit of comprehensive safety data is essential for the responsible advancement of science and medicine.

References

-

Evidence on the Carcinogenicity of Quinoline and its strong acid salts - OEHHA. [Link]

-

Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). [Link]

-

Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. [Link]

-

Quinoline - Canada.ca. [Link]

-

Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD. [Link]

-

Quinoline Toxicological Summary Minnesota Department of Health November 2023. [Link]

-

SAFETY DATA SHEET - ChemDmart. [Link]

-

Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. [Link]

-

Quinoline - SAFETY DATA SHEET - PENTA. [Link]

Sources

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. chemos.de [chemos.de]

- 4. actylislab.com [actylislab.com]

- 5. chemdmart.com [chemdmart.com]

- 6. Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD [iris.epa.gov]

- 7. canada.ca [canada.ca]

- 8. health.state.mn.us [health.state.mn.us]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Quinoline-5,6-diol Hydrochloride as a Versatile Organic Scaffold

Executive Summary

Quinoline-5,6-diol hydrochloride (CAS: 530-64-3 for generic HCl salt; specific isomer often custom synthesized) represents a specialized subclass of "masked" electrophiles. Unlike its more common isomer, 8-hydroxyquinoline (a metal chelator), the 5,6-diol motif functions as a pro-oxidant scaffold . Its primary utility in organic synthesis lies in its facile oxidation to quinoline-5,6-dione , a potent ortho-quinone intermediate.

This application note details the handling, stability, and synthetic exploitation of quinoline-5,6-diol. We focus on its transformation into bioactive quinones (antimalarial/anticancer pharmacophores), its role in constructing fused heterocyclic systems (e.g., phenazines), and its coordination chemistry.

Chemical Profile & Stability: The Diol-Quinone Redox Pair

The utility of this compound is defined by its redox behavior. The hydrochloride salt serves as the stable storage form , preventing spontaneous oxidation. Upon neutralization and exposure to oxidants, the catechol moiety converts to the highly reactive ortho-quinone.

| Property | Specification | Application Note |

| Structure | Catechol-fused Quinoline | Bidentate ligand; Pro-electrophile. |

| Appearance | Off-white to pale grey solid | Critical: Darkening to purple/black indicates oxidation to the quinone or polymerization. |

| Solubility | Water, Methanol, DMSO | High water solubility due to HCl salt; free base is less soluble. |

| Stability | Hygroscopic, Air-sensitive | Store under Argon/Nitrogen at -20°C. Protect from light. |

| Reactivity | Nucleophilic (Diol) | The "Switch": Oxidation reverses the electronic character of the C5-C6 bond. |

The "Self-Validating" Stability Check

-

Visual Indicator: Dissolve a small amount (~1 mg) in degassed water.

-

Clear/Pale Yellow: Compound is intact (Diol form).

-

Deep Red/Purple: Significant oxidation to Quinoline-5,6-dione has occurred. Discard or repurpose as quinone.

-

Strategic Synthetic Applications

A. Synthesis of Quinoline-5,6-dione (The "Warhead")

The most common application is the generation of the ortho-quinone. This moiety is a bioisostere of naturally occurring antitumor agents (e.g., beta-lapachone analogs). The ortho-quinone acts via two mechanisms:

-

Redox Cycling: Generates Reactive Oxygen Species (ROS) in biological systems.

-

Michael Acceptor: Covalently binds to cysteine residues in proteins.

B. Construction of Fused Heterocycles

The ortho-quinone intermediate condenses rapidly with bis-nucleophiles. Reaction with o-phenylenediamine yields benzo[a]phenazines , a scaffold found in DNA-intercalating drugs.

C. Metal Coordination (Siderophore Mimicry)

The 5,6-diol provides an O,O-donor set, distinct from the N,O-donor set of 8-hydroxyquinoline. This allows for the synthesis of Ruthenium(II) or Copper(II) complexes that mimic siderophores or serve as oxidation catalysts.

Detailed Experimental Protocols

Protocol 1: Controlled Oxidation to Quinoline-5,6-dione

This protocol uses Fremy’s Salt for mild, regioselective oxidation, avoiding over-oxidation/polymerization common with stronger oxidants.

Reagents:

-

Quinoline-5,6-diol HCl (1.0 eq)

-

Potassium Nitrosodisulfonate (Fremy’s Salt) (2.2 eq)

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0)

-

Solvent: Methanol/Water (1:1)

Workflow:

-

Preparation: Dissolve Quinoline-5,6-diol HCl in Methanol/Water. The solution should be pale.

-

Buffered Addition: Add the phosphate buffer. Note: pH control is critical; acidic pH retards oxidation, basic pH promotes polymerization.

-

Oxidation: Add solid Fremy’s salt in portions over 10 minutes at 0°C.

-

Observation: The solution will immediately turn deep red/purple . This confirms the formation of the ortho-quinone.

-

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (Silica, 5% MeOH in DCM). The diol (polar, streaks) will disappear; the quinone (less polar, distinct colored spot) will appear.

-

Workup: Extract immediately with Chloroform (3x). The quinone partitions into the organic layer (red/orange).

-

Purification: Flash chromatography (neutral alumina, not silica, to prevent decomposition) or immediate use in the next step.

Validation:

-

1H NMR (CDCl3): Disappearance of broad OH singlets. Downfield shift of C5/C6 protons is minimal, but loss of coupling to OH is definitive.

-

UV-Vis: Appearance of a distinct band at ~450–500 nm (n

Protocol 2: Condensation to Benzo[a]phenazine Derivatives

Utilization of the in-situ generated quinone for heterocyclic synthesis.

Reagents:

-

Freshly prepared Quinoline-5,6-dione (from Protocol 1)

-

1,2-Phenylenediamine (1.1 eq)

-

Acetic Acid (glacial, catalytic)

-

Ethanol (solvent)[1]

Workflow:

-

Dissolve the quinone in Ethanol.

-

Add 1,2-phenylenediamine and 2-3 drops of acetic acid.

-

Reflux for 2 hours.

-

Observation: Color shifts from deep red (quinone) to yellow/brown (phenazine).

-

-

Cool to room temperature. The product often precipitates.

-

Filter and wash with cold ethanol.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the 5,6-diol scaffold.

Caption: Divergent synthesis from Quinoline-5,6-diol. The oxidation step (grey to red) is the gateway to bioactive scaffolds.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Oxidation) | Polymerization of Quinone | Reduce reaction time. Keep temperature at 0°C. Use fresh Fremy's salt (purple crystals, not yellow). |

| Product is Black Tar | Auto-oxidation of Diol | Ensure starting material is the HCl salt. If using free base, keep under Ar. |

| Incomplete Condensation | Quinone Decomposition | Do not store the quinone. Perform Protocol 2 as a "telescoped" reaction immediately after Protocol 1. |

| NMR Signals Broad | Paramagnetic Impurities | 5,6-diols can form semiquinone radicals. Add a trace of sodium dithionite to the NMR tube to reduce radicals back to diol. |

References

-

Synthesis and Biological Activity of Quinoline-5,8-diones (Analogous Chemistry)

- Title: "Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking."

- Source:Int. J. Mol. Sci. 2022, 23(19), 11217.

-

URL:[Link]

- Relevance: Establishes the protocol for quinoline-quinone form

-

Oxidation Methodologies for Catechols

- Title: "Oxidation of catechols to o-quinones with Fremy's salt."

- Source:Organic Syntheses, Coll. Vol. 6, p.1010 (1988).

-

URL:[Link]

- Relevance: The gold-standard method for converting the 5,6-diol to the 5,6-dione.

-

Chemical Stability of Quinoline Derivatives

-

Biological Relevance of Quinoline-Quinones

- Title: "Quinoline-5,8-dione: A privileged scaffold in cancer drug discovery."

- Source:European Journal of Medicinal Chemistry, 2017.

-

URL:[Link]

- Relevance: While focusing on the 5,8-isomer, this review validates the mechanism of action (redox cycling) applicable to the 5,6-isomer described here.

Sources

Protocol for using Quinoline-5,6-diol HCl in cell culture assays

An in-depth guide to the application of Quinoline-5,6-diol HCl in cell culture-based assays, designed for researchers and drug development professionals.

Introduction: The Quinoline Scaffold and Quinoline-5,6-diol HCl

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] This structure is the foundation for a multitude of natural and synthetic compounds with a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] Prominent examples range from the natural antimalarial alkaloid quinine to synthetic kinase inhibitors used in oncology.[3][5] The versatility of the quinoline core allows for substitutions at various positions, which significantly influences the compound's biological activity and mechanism of action.[6]

Quinoline-5,6-diol, a metabolite of quinoline, represents a hydroxylated derivative with potential for unique biological interactions due to its di-hydroxy substitution on the benzene ring portion of the scaffold.[7] The hydroxyl groups can engage in hydrogen bonding and may be susceptible to oxidation, potentially leading to the generation of reactive oxygen species (ROS) or participation in redox cycling, a mechanism implicated in the cytotoxicity of some quinoline compounds.[2] This application note provides a comprehensive guide to the handling, application, and analysis of Quinoline-5,6-diol HCl in fundamental cell-based assays to evaluate its cytotoxic and mechanistic properties.

Section 1: Compound Preparation, Handling, and Stability

Proper handling and preparation of Quinoline-5,6-diol HCl are critical for obtaining reproducible and reliable experimental results. The stability of quinoline derivatives in aqueous solutions can be influenced by several factors.[8]

1.1. Reconstitution and Stock Solutions

-

Solvent Selection: Quinoline-5,6-diol HCl is typically soluble in dimethyl sulfoxide (DMSO) and, to a lesser extent, in aqueous solutions, where solubility is highly pH-dependent.[9][10] For cell culture applications, preparing a high-concentration primary stock solution in sterile DMSO is recommended.

-

Protocol for Stock Solution Preparation (10 mM):

-

Aseptically weigh the required amount of Quinoline-5,6-diol HCl powder.

-

Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.

-

Vortex gently until the compound is fully dissolved. Sonication in a water bath can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light.[8]

1.2. Stability Considerations

Quinoline compounds can be sensitive to light, pH, and temperature.[8]

-

pH: The solubility and stability of quinolines are highly dependent on pH. Degradation can be accelerated in both acidic and basic conditions.[8] It is crucial to ensure the final concentration of the compound in cell culture media does not significantly alter the media's pH.

-

Light: Many quinoline compounds are photosensitive and can undergo photodegradation.[8] All solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light.

-

Working Solutions: Prepare fresh working dilutions in cell culture medium immediately before treating cells. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

| Parameter | Recommendation | Rationale |

| Primary Solvent | Cell Culture-Grade DMSO | High solubility and compatibility with cell culture when diluted. |

| Stock Concentration | 10-20 mM | Allows for a wide range of working dilutions with minimal solvent carryover. |

| Storage Temperature | -20°C or -80°C | Minimizes chemical degradation over time.[8] |

| Light Exposure | Minimize; use amber tubes | Prevents photodegradation of the quinoline scaffold.[8] |

| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Repeated cycling can lead to compound precipitation and degradation. |

Section 2: Putative Mechanisms of Action

Quinoline derivatives exert their biological effects through diverse mechanisms. While the specific pathway for Quinoline-5,6-diol HCl must be determined experimentally, related compounds have been shown to act via several key cancer-related pathways.

-

Inhibition of Kinase Signaling: Many quinoline derivatives function as kinase inhibitors. A critical pathway often targeted is the PI3K/AKT/mTOR cascade, which is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.[11][12] Inhibition of this pathway can halt cell proliferation and induce cell death.

-

Induction of Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis.[13] Quinoline compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of key executioner enzymes like caspase-3, caspase-8, and caspase-9.[13]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another established anticancer strategy. Certain quinoline derivatives can cause cells to arrest in specific phases of the cell cycle (e.g., G2/M or S phase), preventing them from dividing and proliferating.[11][14]

Figure 1: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

Section 3: Core Experimental Protocols

The following protocols provide a framework for the initial characterization of Quinoline-5,6-diol HCl's effects on cancer cell lines. It is essential to include appropriate controls in every experiment, including untreated cells and vehicle-treated (e.g., 0.5% DMSO) cells.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[16]

Materials:

-

Selected cancer cell lines (e.g., MCF-7, HCT-116)[15]

-

Complete cell culture medium

-

Quinoline-5,6-diol HCl stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

-

Solubilization Buffer: DMSO or 0.01 M HCl in 10% SDS solution

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[15]

-

Compound Treatment: Prepare serial dilutions of Quinoline-5,6-diol HCl in complete medium. Aspirate the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism.

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes.[17]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Figure 2: Standard workflow for an MTT-based cell viability assay.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the surrounding culture medium.[16] It serves as an indicator of cytotoxicity and complements the MTT assay.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with Quinoline-5,6-diol HCl in a 96-well plate as described for the MTT assay.

-

Controls: Include three sets of controls:

-

Spontaneous LDH Release: Untreated cells (measures background LDH release).

-

Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 15 minutes before the assay endpoint.

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

-

-

Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (from a commercial kit) to each well.

-

Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction & Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).

Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest by quantifying the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI).

Materials:

-

6-well plates

-

Propidium Iodide (PI) staining solution with RNase A

-

Ice-cold 70% Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with Quinoline-5,6-diol HCl at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[15]

-

Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant containing floating cells, and collect the cell pellet by centrifugation (300 x g for 5 minutes).

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of ice-cold PBS, and while gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[15]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.[15]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to vehicle-treated controls.

Section 4: Data Interpretation and Troubleshooting

| Assay | Key Output | Interpretation | Potential Pitfall | Troubleshooting |

| MTT Assay | IC₅₀ Value | Potency of the compound in reducing cell viability. | High background absorbance. | Ensure complete removal of medium before adding DMSO; check for compound precipitation. |

| LDH Assay | % Cytotoxicity | Degree of plasma membrane damage induced by the compound. | High spontaneous release. | Cells may be overgrown or stressed; ensure gentle handling during assay steps. |

| Cell Cycle | % Cells in G1/S/G2M | Identifies if the compound causes arrest at a specific cell cycle checkpoint. | Poor histogram resolution. | Ensure proper fixation and single-cell suspension; gate out debris and doublets. |

| General | Inconsistent Results | Loss of potency between experiments. | Compound degradation. | Prepare fresh dilutions for each experiment; store stock solution properly (aliquoted, -80°C, protected from light).[8] |

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.

- Al-Ostath, A., et al. (2022). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. PMC.

- U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5).

- Demir, B., et al. (2024). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. ResearchGate.

- Various Authors. (2018). Synthesis and Application of New Quinoline as Hydrochloric Acid Corrosion Inhibitor of Carbon Steel. ResearchGate.

- Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate.

- BenchChem. (2025). Application Notes and Protocols for Anticancer Activity Screening of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.

- Chen, Y-F., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC.

- Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.

- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.

- Various Authors. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.

- Various Authors. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PMC.

- Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PMC.

- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

- BenchChem. (2025). Application Notes and Protocols for Cell-based Assays Using 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.

- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- Wikipedia. (2024). Quinoline.

- Carvajal, M. T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

- El-Sayed, N. F., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative.... PMC.

- Taylor & Francis. (2021). Quinoline – Knowledge and References.

- Horizon Discovery. Protocols for Cancer-related cell lines.

- Various Authors. (2026). Designing Novel Quinoline Derivative as Corrosion Inhibitorfor Aluminium in Hydrochloric Acid Solutions. ResearchGate.